4-(Tetrahydrofuran-3-yl)butan-2-amine 4-(Tetrahydrofuran-3-yl)butan-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18110801
InChI: InChI=1S/C8H17NO/c1-7(9)2-3-8-4-5-10-6-8/h7-8H,2-6,9H2,1H3
SMILES:
Molecular Formula: C8H17NO
Molecular Weight: 143.23 g/mol

4-(Tetrahydrofuran-3-yl)butan-2-amine

CAS No.:

Cat. No.: VC18110801

Molecular Formula: C8H17NO

Molecular Weight: 143.23 g/mol

* For research use only. Not for human or veterinary use.

4-(Tetrahydrofuran-3-yl)butan-2-amine -

Specification

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
IUPAC Name 4-(oxolan-3-yl)butan-2-amine
Standard InChI InChI=1S/C8H17NO/c1-7(9)2-3-8-4-5-10-6-8/h7-8H,2-6,9H2,1H3
Standard InChI Key GIQIZKXXFDMZLO-UHFFFAOYSA-N
Canonical SMILES CC(CCC1CCOC1)N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

4-(Tetrahydrofuran-3-yl)butan-2-amine (C₈H₁₇NO) consists of a four-carbon chain (butane) with an amine group (-NH₂) at the second position and a tetrahydrofuran ring attached to the third carbon. The THF ring, a five-membered cyclic ether with one oxygen atom, introduces stereoelectronic effects that influence the compound’s conformational flexibility. Compared to its positional isomer, 4-(Tetrahydrofuran-3-yl)butan-1-amine , the relocation of the amine group alters electron distribution and hydrogen-bonding potential (Figure 1).

Key structural features:

  • Molecular formula: C₈H₁₇NO

  • Molecular weight: 143.23 g/mol (calculated for analogs )

  • IUPAC name: 4-(oxolan-3-yl)butan-2-amine

  • Functional groups: Primary amine, cyclic ether

The amine group’s basicity (pKa ~10–11) and the THF ring’s hydrophobicity create a bifunctional profile, enabling interactions with both polar and nonpolar biological targets.

Synthesis and Chemical Reactivity

Synthetic Pathways

While no explicit synthesis protocol for 4-(Tetrahydrofuran-3-yl)butan-2-amine is documented, analogous compounds suggest multistep routes involving:

  • THF Derivative Preparation: Functionalization of tetrahydrofuran-3-carbaldehyde via Grignard reactions or nucleophilic substitutions to introduce the butane chain.

  • Amine Incorporation: Reductive amination of ketone intermediates using ammonium acetate and sodium cyanoborohydride .

For example, the synthesis of 2-Methyl-N-((1-((tetrahydrofuran-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methyl)butan-2-amine employs click chemistry to append triazole rings, a strategy adaptable to butan-2-amine derivatives.

Reactivity Profile

  • Amine Group: Participates in acid-base reactions, Schiff base formation, and nucleophilic substitutions.

  • THF Ring: Resists ring-opening under mild conditions but may undergo oxidation to γ-butyrolactone derivatives under strong oxidizers.

  • Stability: Likely stable at room temperature but susceptible to degradation in acidic or oxidative environments.

Physicochemical Properties

Experimental data for 4-(Tetrahydrofuran-3-yl)butan-2-amine is scarce, but properties can be extrapolated from analogs (Table 1):

Table 1: Estimated Physicochemical Properties

PropertyValue/DescriptionBasis for Estimation
Boiling Point~200–220°CAnalogous amines
LogP (Partition Coeff.)1.2–1.5Computational modeling
SolubilityMiscible in polar solvents (e.g., ethanol, DMSO)Structural analogs
Melting PointNot determined (likely oily liquid)Similar aliphatic amines

The compound’s amphiphilic nature suggests moderate blood-brain barrier permeability, a trait valuable in neuropharmaceutical design.

Biological Activities and Mechanisms

Structure-Activity Relationships (SAR)

  • Amine Position: Relocating the amine from C1 to C2 (as in butan-2-amine) may enhance steric accessibility to target proteins.

  • THF Substitution: Oxygen in the THF ring forms hydrogen bonds with aspartate or glutamate residues in enzymes.

Applications in Medicinal Chemistry

Drug Discovery

The compound’s dual functionality positions it as a:

  • Scaffold for Neuroactive Agents: Amine derivatives often target serotonin or dopamine receptors.

  • Anticancer Candidate: THF rings in analogs like epothilones stabilize microtubule interactions .

Biomaterial Synthesis

Hydrophobic THF segments could improve the biodegradability of polyamine-based polymers for drug delivery.

Future Research Directions

  • Synthetic Optimization: Develop enantioselective routes to isolate stereoisomers for activity profiling.

  • Target Identification: Screen against kinase or protease libraries to identify molecular targets.

  • Toxicological Studies: Assess acute and chronic toxicity in model organisms.

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